1,3,4-Thiadiazole-2,5-dithiol

説明

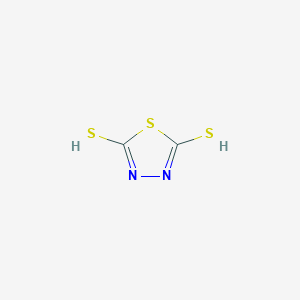

Structure

3D Structure

特性

IUPAC Name |

1,3,4-thiadiazolidine-2,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGYLAKFCGVRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30555-21-6, Array | |

| Record name | Poly(2,5-dimercapto-1,3,4-thiadiazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30555-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040115 | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS] | |

| Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-71-5 | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthiol I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazole-2,5-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S78T9T08C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Analysis of 1,3,4-Thiadiazole-2,5-dithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-Thiadiazole-2,5-dithiol is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including the presence of a five-membered aromatic ring containing sulfur and nitrogen atoms, as well as two reactive thiol groups, contribute to its diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the structural properties, tautomerism, and analytical methodologies for this compound, with a focus on its relevance to drug development.

Structural Properties and Tautomerism

This compound exists in a tautomeric equilibrium between the dithiol and the dithione forms. Spectroscopic evidence suggests that the dithione form, 1,3,4-thiadiazolidine-2,5-dithione, is the predominant tautomer in the solid state. In solution, the equilibrium may shift towards the dithiol form depending on the solvent and other conditions.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | S1—C5 | 1.738 (2) |

| S1—C2 | 1.740 (2) | |

| C2—N3 | 1.325 (3) | |

| N4—C5 | 1.293 (3) | |

| Bond Angles (°) | C5—S1—C2 | Not Provided |

| S1—C2—N3 | Not Provided | |

| C2—N3—N4 | Not Provided | |

| N3—N4—C5 | Not Provided | |

| N4—C5—S1 | Not Provided |

Note: The data presented is for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione and is used as an illustrative example of the bond characteristics within the 1,3,4-thiadiazole-thione core.

Analytical Methodologies

A combination of spectroscopic techniques is typically employed to characterize this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic peaks. For the dithione tautomer, key vibrations would include N-H stretching, C=S stretching, and C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Experimental Protocol:

-

Sample Preparation:

-

¹H NMR: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹³C NMR: A more concentrated solution is generally required, typically 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used for both ¹H and ¹³C NMR.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure. For the dithione tautomer, a key feature in the ¹H NMR spectrum would be the signal corresponding to the N-H protons.

Role in Drug Development and Signaling Pathways

Derivatives of 1,3,4-thiadiazole have shown significant promise as anticancer agents. One of the key mechanisms of action for some of these derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

The EGFR/HER2 signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of many cancers.[2] 1,3,4-Thiadiazole derivatives can act as inhibitors of these receptors, blocking the downstream signaling cascade and thereby impeding tumor growth.

Below is a simplified representation of the EGFR/HER2 signaling pathway and the point of inhibition by 1,3,4-thiadiazole derivatives.

Caption: EGFR/HER2 Signaling Pathway Inhibition.

Conclusion

This compound and its derivatives are a class of compounds with significant potential in drug discovery and development. A thorough understanding of their structural properties, tautomeric forms, and appropriate analytical techniques is crucial for their effective utilization. The ability of certain derivatives to inhibit key signaling pathways, such as the EGFR/HER2 cascade, highlights their therapeutic promise and underscores the importance of continued research in this area.

References

An In-depth Technical Guide to the Tautomeric Forms of 2,5-Dimercapto-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimercapto-1,3,4-thiadiazole (DMTD), a versatile heterocyclic compound, exists in a dynamic equilibrium between several tautomeric forms. This tautomerism, the migration of a proton between two or more positions in a molecule, significantly influences its physicochemical properties, including acidity, lipophilicity, and metal-chelating ability. A thorough understanding of the tautomeric landscape of DMTD is paramount for its application in diverse fields, from materials science to drug development, where its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the tautomeric forms of DMTD, their characterization, and the experimental methodologies employed in their study.

The Tautomeric Landscape of DMTD

2,5-Dimercapto-1,3,4-thiadiazole can exist in three primary tautomeric forms: the dithiol form, the thione-thiol form, and the dithione form. The prevalence of each tautomer is highly dependent on the physical state (solid or solution), the solvent polarity, and the pH of the medium.

The equilibrium between these forms is a critical aspect of DMTD's chemistry.

Caption: Tautomeric forms of 2,5-dimercapto-1,3,4-thiadiazole.

In the solid state, X-ray crystallography studies have indicated the presence of the thione-thiol tautomer. However, spectroscopic evidence from Raman studies suggests that the dithiol form is the major contributor in the solid state, with minor contributions from the other forms. In solution, the equilibrium is dynamic and influenced by the solvent and pH.

Quantitative Analysis of Tautomerism

The quantitative analysis of the tautomeric equilibrium of DMTD involves determining the acid dissociation constants (pKa) of the different tautomers and their relative populations under various conditions.

Acid Dissociation Constants (pKa)

While the exact pKa values for each tautomer of DMTD are not extensively reported, studies on analogous 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives have demonstrated the utility of potentiometric and spectrophotometric methods for their determination.[6] These studies confirm the thione-thiol tautomerism and indicate a low acidic character.[6] The pKa values are influenced by the substituents on the thiadiazole ring.

Table 1: Physicochemical Properties of 2,5-Dimercapto-1,3,4-thiadiazole

| Property | Value |

| Molecular Formula | C₂H₂N₂S₃ |

| Molecular Weight | 150.23 g/mol |

| Appearance | Slightly yellow solid with an irritating odor |

| Melting Point | 160-164 °C |

| pKa (predicted) | pKa1: ~4.5, pKa2: ~8.5 |

Note: Predicted pKa values are based on computational models and may vary from experimentally determined values.

Experimental Protocols for Tautomer Characterization

The characterization of DMTD tautomers relies heavily on spectroscopic techniques, which can provide insights into the molecular structure and the relative abundance of each form in a given environment.

Potentiometric Titration for pKa Determination

This method involves the titration of a DMTD solution with a standardized base, monitoring the pH change to determine the equivalence points corresponding to the deprotonation of the tautomers.

Methodology:

-

Preparation of DMTD Solution: A standard solution of DMTD (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Analysis

UV-Vis spectrophotometry can be used to study the tautomeric equilibrium as a function of pH. The different tautomers exhibit distinct absorption spectra, and the changes in absorbance at specific wavelengths can be used to determine their relative concentrations.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of DMTD is prepared, and aliquots are added to each buffer solution to a constant final concentration.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The absorbance data at wavelengths where the tautomers have different molar absorptivities are used to calculate the ratio of the different species at each pH and subsequently determine the pKa values using the Henderson-Hasselbalch equation.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules and is particularly useful for studying tautomerism in both solid and solution phases.

Methodology:

-

Sample Preparation: For solid-state analysis, a small amount of powdered DMTD is used. For solution-state analysis, solutions of DMTD are prepared in the desired solvent and at various pH values.

-

Instrumental Setup: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Spectral Acquisition: Raman spectra are collected for each sample.

-

Data Analysis: The characteristic Raman bands for the C=S (thione) and S-H (thiol) stretching vibrations are identified. The relative intensities of these bands can be used to qualitatively and, with appropriate calibration, quantitatively assess the tautomeric equilibrium. A pH-dependent Raman study can reveal the shifts in equilibrium with changes in acidity or basicity.[2]

Table 2: Key Vibrational Frequencies for DMTD Tautomers

| Vibrational Mode | Tautomeric Form | Approximate Wavenumber (cm⁻¹) |

| ν(S-H) | Dithiol, Thione-thiol | 2500 - 2600 |

| ν(C=S) | Thione-thiol, Dithione | 1000 - 1250 |

| ν(C-S) | Dithiol, Thione-thiol, Dithione | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the tautomeric forms of DMTD in solution. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which differs between the tautomers.

Methodology for Quantitative ¹³C NMR:

-

Sample Preparation: A precisely weighed amount of DMTD and an internal standard (e.g., dimethyl sulfoxide-d₆ with a known concentration of a reference compound) are dissolved in a suitable deuterated solvent.

-

Instrumental Parameters: A high-field NMR spectrometer is used. For quantitative analysis, a longer relaxation delay (D1) is crucial to ensure complete relaxation of all carbon nuclei between pulses. A 90° pulse angle is typically used.

-

Spectral Acquisition: A ¹³C NMR spectrum with proton decoupling is acquired. A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio.

-

Data Processing and Analysis: The spectrum is carefully phased and baseline corrected. The integrals of the signals corresponding to the different tautomers are measured relative to the integral of the internal standard to determine their concentrations.

Caption: Workflow for quantitative analysis of tautomers by NMR.

Biological Relevance and Future Directions

While the direct involvement of DMTD tautomers in specific signaling pathways is not yet well-defined in the literature, the biological activity of its derivatives is well-documented.[1][2][3][4][5] The ability of DMTD to chelate metal ions is a key feature that can be modulated by its tautomeric state. Since many enzymes and signaling proteins are metalloproteins, the tautomeric equilibrium of DMTD-based inhibitors could play a crucial role in their mechanism of action.

Future research should focus on:

-

Precise pKa Determination: Experimental determination of the macroscopic and microscopic pKa values for each tautomer of DMTD.

-

Quantitative Tautomer Analysis: Development of robust and validated analytical methods for the accurate quantification of each tautomer in different biological media.

-

Structure-Activity Relationship Studies: Investigating the correlation between the predominant tautomeric form of DMTD derivatives and their biological activity to guide the design of more potent and selective therapeutic agents.

-

Computational Modeling: Utilizing advanced computational methods to predict the tautomeric preferences and biological interactions of novel DMTD derivatives.

By elucidating the intricate details of the tautomeric behavior of 2,5-dimercapto-1,3,4-thiadiazole, researchers can better harness its potential in the development of new therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products | The American Journal of Applied sciences [inlibrary.uz]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potentiometric and spectrophotometric determination of dissociation constants for same 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,3,4-Thiadiazole-2,5-dithiol from thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3,4-thiadiazole-2,5-dithiol, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and agriculture. This document details the primary synthetic routes originating from thiosemicarbazide and hydrazine, presenting comprehensive experimental protocols, reaction mechanisms, and quantitative data to facilitate its preparation and characterization in a laboratory setting.

Introduction

This compound, also known as Bismuthiol I, is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom in the ring, and two thiol groups attached to the carbon atoms. The unique structural features of this molecule, particularly the presence of the toxophoric N-C-S moiety and the reactive thiol groups, impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, its ability to act as a ligand for various metal ions makes it a valuable building block in the synthesis of coordination polymers and other advanced materials. This guide will focus on two prominent and accessible synthetic pathways to this important scaffold.

Synthetic Pathways and Mechanisms

The synthesis of this compound can be efficiently achieved through two primary methods: the reaction of thiosemicarbazide with carbon disulfide and the reaction of hydrazine hydrate with carbon disulfide. Both methods are well-established and offer reliable routes to the target compound.

Synthesis from Thiosemicarbazide and Carbon Disulfide

This method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization to yield the 1,3,4-thiadiazole ring.

Reaction Scheme:

Reaction Mechanism:

The reaction mechanism involves the initial nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbon of carbon disulfide. The subsequent steps involve proton transfer, elimination of water, and intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.

Caption: Reaction pathway from thiosemicarbazide.

Synthesis from Hydrazine and Carbon Disulfide

An alternative and often more direct route involves the reaction of hydrazine hydrate with an excess of carbon disulfide in a basic medium. This method is particularly effective for producing 2,5-dimercapto-1,3,4-thiadiazole.

Reaction Scheme:

Reaction Mechanism:

The mechanism is believed to proceed through the formation of a dithiocarbazic acid intermediate, which then reacts with a second molecule of carbon disulfide, followed by cyclization and elimination of hydrogen sulfide to afford the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis from Thiosemicarbazide

This protocol is adapted from established literature procedures for the synthesis of related 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.[1]

Materials:

-

Thiosemicarbazide

-

Carbon disulfide

-

Anhydrous sodium carbonate or Potassium hydroxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide (0.1 mol) in absolute ethanol (150 mL).

-

To this suspension, add anhydrous sodium carbonate (0.1 mol) or an equivalent amount of potassium hydroxide.

-

Slowly add carbon disulfide (0.12 mol) to the mixture with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in cold water and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the precipitation of the product is complete.

-

Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product in a desiccator over anhydrous calcium chloride.

Caption: Experimental workflow for synthesis from thiosemicarbazide.

Protocol 2: Synthesis from Hydrazine Hydrate

This protocol is based on a patented industrial method, adapted for laboratory scale.[2]

Materials:

-

Hydrazine hydrate

-

Carbon disulfide

-

Sodium hydroxide

-

Sulfuric acid (5-85% solution)

-

Inert gas (e.g., Nitrogen or Argon)

-

Distilled water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of sodium hydroxide in water and cool it to 10-15 °C.

-

Under an inert atmosphere, add hydrazine hydrate (1 mol) to the cooled sodium hydroxide solution with stirring.

-

Slowly add carbon disulfide (2.2-2.4 mol) to the reaction mixture, maintaining the temperature below 30 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Slowly add sulfuric acid solution to neutralize the reaction mixture to a pH of approximately 5-6, keeping the temperature between 10-60 °C. This will precipitate the product.

-

Filter the resulting solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure this compound.

-

Dry the product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yield

| Starting Material | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Thiosemicarbazide | Na₂CO₃/KOH | Ethanol | 4 - 6 | Reflux | ~80 | [1] |

| Hydrazine Hydrate | NaOH | Water | 1 - 2 | < 30 | High | [2] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₂S₃ | |

| Molecular Weight | 150.25 g/mol | |

| Appearance | Tan powder | [3] |

| Melting Point | 162 °C (dec.) | [4] |

| CAS Number | 1072-71-5 | [3] |

| FTIR (KBr, cm⁻¹) | ||

| N-H stretching | 3100-3400 (broad) | [5] |

| S-H stretching | ~2550 (weak) | |

| C=N stretching | ~1595 | |

| C-S stretching | ~1095 | |

| C=S (thione) | ~1346 | |

| ¹H NMR (DMSO-d₆, δ ppm) | Due to tautomerism and exchangeable protons, the spectrum can be complex. A broad signal for the SH/NH protons is expected. | |

| ¹³C NMR (DMSO-d₆, δ ppm) | The C=S carbons are expected to appear in the downfield region. |

Note: Spectroscopic data can vary slightly based on the specific tautomeric form present and the solvent used for analysis.

Conclusion

This technical guide has outlined two effective and accessible methods for the synthesis of this compound, a heterocyclic compound of significant interest to the scientific and pharmaceutical communities. By providing detailed experimental protocols, mechanistic insights, and a compilation of relevant data, this document aims to serve as a valuable resource for researchers engaged in the synthesis and application of this versatile molecule. The presented information, when followed with standard laboratory safety practices, should enable the successful preparation and characterization of this compound for further investigation and development.

References

- 1. connectjournals.com [connectjournals.com]

- 2. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

Bismuthiol I: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Synthesis, and Applications of 1,3,4-Thiadiazole-2,5-dithiol

Abstract

Bismuthiol I, chemically known as this compound, is a versatile heterocyclic organic compound with significant potential in various scientific and industrial fields. This technical guide provides a detailed overview of its chemical formula, molecular weight, synthesis protocols, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The document summarizes critical quantitative data in structured tables, presents detailed experimental methodologies, and includes visualizations of key processes and pathways to facilitate a comprehensive understanding of this compound.

Chemical Properties and Identification

Bismuthiol I is an organosulfur compound characterized by a 1,3,4-thiadiazole ring substituted with two thiol groups. This structure imparts unique chemical properties, including its ability to act as a potent chelating agent and its involvement in various redox reactions.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₂N₂S₃ | [1][2][3][4][5] |

| Molecular Weight | 150.25 g/mol | [1][2][3][4][5] |

| Synonyms | 2,5-Dimercapto-1,3,4-thiadiazole, Bismuthiol, DMTD | [1][2] |

| CAS Number | 1072-71-5 | [1][2] |

| Appearance | Light yellow powder | [3] |

| Melting Point | 162 °C (decomposes) | [2][3] |

| Solubility in Water | 20 g/L (at 20 °C) | [2][5] |

Synthesis of Bismuthiol I

The synthesis of Bismuthiol I (2,5-dimercapto-1,3,4-thiadiazole) is primarily achieved through the reaction of hydrazine with carbon disulfide in a basic medium. Several protocols exist with slight variations in the base used, solvent, and reaction conditions.

General Experimental Protocol for Synthesis

A common and efficient method for the laboratory-scale synthesis of Bismuthiol I is outlined below.

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (optional, as solvent)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for neutralization

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

A solution of sodium hydroxide is prepared in water or ethanol and cooled.

-

Hydrazine hydrate is added to the cooled basic solution under an inert atmosphere with continuous stirring.

-

Carbon disulfide is then added dropwise to the reaction mixture. The molar ratio of hydrazine hydrate to carbon disulfide is typically in the range of 1:2.2 to 1:2.4.

-

The reaction is allowed to proceed with stirring for a period of 1 to 10 hours at a temperature ranging from 20 to 100 °C.

-

After the reaction is complete, the mixture is cooled, and the resulting salt of 2,5-dimercapto-1,3,4-thiadiazole is neutralized by the dropwise addition of an acid (e.g., 5-25% hydrochloric acid or 5-85% sulfuric acid) until a white or yellowish precipitate is formed.

-

The precipitated Bismuthiol I is collected by filtration, washed with water, and dried.

Applications in Research and Drug Development

Bismuthiol I and its derivatives exhibit a wide range of biological activities and are utilized in various analytical and industrial applications.

Chelation Agent for Heavy Metal Determination

Bismuthiol I is a potent chelating agent that forms stable complexes with various metal ions. This property is exploited for the spectrophotometric determination of heavy metals. The formation of a colored complex allows for the quantitative analysis of metal ion concentrations in a sample.

The general mechanism involves the deprotonation of the thiol groups in an appropriate pH environment, allowing the sulfur atoms to coordinate with the metal ion, forming a stable chelate ring structure. The resulting complex often exhibits a distinct color, which can be measured using a spectrophotometer to determine the concentration of the metal ion.

Corrosion Inhibition

Bismuthiol I has been demonstrated to be an effective corrosion inhibitor, particularly for copper and its alloys in acidic media.[1][3] The mechanism of inhibition involves the chemical adsorption of Bismuthiol I molecules onto the metal surface.[1][3]

Experimental Protocol for Corrosion Inhibition Study (Potentiodynamic Polarization):

-

Electrode Preparation: Copper specimens are polished, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, with the copper specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Corrosive Medium: A solution of 0.5 M hydrochloric acid (HCl) is used as the corrosive medium.

-

Inhibitor Addition: Different concentrations of Bismuthiol I are added to the corrosive medium.

-

Potentiodynamic Polarization Measurement: The polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential at a specific scan rate (e.g., 1 mV/s).

-

Data Analysis: The corrosion current density (i_corr) is determined from the Tafel plots, and the inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

Potential in Drug Development

Derivatives of 1,3,4-thiadiazole, the core structure of Bismuthiol I, have shown promising biological activities, including anticancer properties.[2] Research has indicated that these compounds can interfere with key signaling pathways involved in cancer cell proliferation and survival.

One study on 2,5-disubstituted 1,3,4-thiadiazole derivatives identified their potential to inhibit the phosphorylation of key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] Inhibition of these receptors can disrupt downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.

Conclusion

Bismuthiol I is a compound of significant interest due to its versatile chemical properties and wide range of applications. Its straightforward synthesis and potent chelating and corrosion-inhibiting properties make it a valuable tool in analytical chemistry and materials science. Furthermore, the biological activities exhibited by its derivatives highlight its potential as a scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and harness the potential of Bismuthiol I in their respective fields.

References

Spectroscopic Profile of 1,3,4-Thiadiazole-2,5-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,4-Thiadiazole-2,5-dithiol, a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and pharmaceuticals. The document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

This compound (also known by its IUPAC name, 1,3,4-thiadiazolidine-2,5-dithione) exists in a tautomeric equilibrium between the dithiol and dithione forms. This characteristic is reflected in its spectroscopic data. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~14.5 | Singlet (broad) | 2H | SH / NH (tautomer dependent) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~188 | C=S (thione tautomer) |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2500 | Broad | S-H stretch |

| ~3100 | Medium | N-H stretch (thione tautomer) |

| ~1500 | Strong | C=N stretch |

| ~1350 | Strong | C=S stretch (thione tautomer) |

| ~1050 | Medium | N-N stretch |

| ~700 | Medium | C-S stretch |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 118 | ~30 | [M - S]⁺ |

| 92 | ~20 | [M - CS]⁺ |

| 60 | ~40 | [H₂N₂S]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent is crucial for solubilizing the compound and observing the exchangeable protons.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired with a spectral width of 0-16 ppm. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum was acquired with a spectral width of 0-200 ppm. A relaxation delay of 2 seconds was used, and a larger number of scans were accumulated to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A potassium bromide (KBr) pellet was prepared by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The solid sample was introduced directly into the ion source using a direct insertion probe.

-

Ionization: Electron Ionization (EI) was used at an electron energy of 70 eV.

-

Mass Analysis: The resulting ions were analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Discovery and Enduring Legacy of 2,5-Dithio-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,5-dithio-1,3,4-thiadiazole, a molecule with a rich history and diverse applications. From its initial synthesis in the late 19th century to its current role in medicinal chemistry and materials science, this document outlines its discovery, key chemical properties, synthesis protocols, and mechanisms of action.

Discovery and Historical Context

The journey of 2,5-dithio-1,3,4-thiadiazole, also widely known as 2,5-dimercapto-1,3,4-thiadiazole (DMTD) or by its trivial name Bismuthiol, is rooted in the early explorations of heterocyclic chemistry. The broader class of 1,3,4-thiadiazoles was first described by Fischer in 1882, with significant early contributions to their synthesis and understanding made by Busch and his collaborators.[1][2] One of the earliest syntheses of a 1,3,4-thiadiazole derivative was reported by Busch in 1894, which involved the reaction of hydrazine sulfate and carbon disulfide in the presence of an alcoholic solution of potassium hydroxide.[3] This foundational work paved the way for the development of various synthetic methodologies for this heterocyclic core. The development of hydrazine chemistry was intrinsically linked to the advancements in 1,3,4-thiadiazole synthesis.[3]

Initially, the interest in 2,5-dithio-1,3,4-thiadiazole and its derivatives was largely academic. However, with the advent of sulfur-containing drugs, the pharmacological potential of this scaffold garnered significant attention.[1] Over the years, its utility has expanded into various industrial applications, including as a corrosion inhibitor and a lubricant additive.[4] In the realm of drug development, its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8][9]

A crucial aspect of the chemistry of 2,5-dithio-1,3,4-thiadiazole is its existence in tautomeric forms. The molecule can exist in a dithiol form, a dithione form, and a thiol-thione form.[10] While the dithiol form is often depicted, experimental evidence from X-ray crystallography suggests that the thiol-thione form is the most stable tautomer in the solid state.[10] This tautomerism plays a significant role in its reactivity and complexation behavior.

Physicochemical Properties

2,5-Dithio-1,3,4-thiadiazole is a versatile molecule with a unique set of physicochemical properties that underpin its diverse applications. The presence of two thiol groups and the thiadiazole ring bestows upon it the ability to act as a potent chelating agent and a versatile building block in organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂N₂S₃ | [11][12][13] |

| Molecular Weight | 150.25 g/mol | [11][12][13][14][15] |

| CAS Number | 1072-71-5 | [11][12][13][15] |

| Appearance | Light yellow powder | [11] |

| Melting Point | 162 °C (decomposes) | [15] |

| Boiling Point | 211.3±23.0 °C (Predicted) | [15] |

| Water Solubility | 20 g/L (at 20 °C) | [15] |

| pKa | 5.66±0.20 (Predicted) | [15] |

| λmax | 320 nm (in CH₃CN) | [15] |

Experimental Protocols

Historical Synthesis: Adaptation of Busch's Method (1894)

This protocol is an adaptation of the early synthetic work on 1,3,4-thiadiazoles, reacting carbon disulfide with a hydrazine derivative.

Objective: To synthesize 2,5-dithio-1,3,4-thiadiazole from carbon disulfide and hydrazine hydrate.

Materials:

-

Carbon disulfide (CS₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

A solution of potassium hydroxide is prepared in absolute ethanol.

-

To this alcoholic KOH solution, hydrazine hydrate is added.

-

Carbon disulfide is then slowly added to the reaction mixture with stirring. The reaction is typically carried out in an alcoholic ammonia solution.[3]

-

The reaction mixture is refluxed for several hours.

-

After cooling, the resulting potassium salt of 2,5-dithio-1,3,4-thiadiazole precipitates.

-

The salt is collected by filtration.

-

The free 2,5-dithio-1,3,4-thiadiazole is obtained by treating the salt with concentrated hydrochloric acid.[3]

-

The final product is then filtered, washed with water, and dried.

Modern Synthesis of a 2,5-Disubstituted-1,3,4-thiadiazole Derivative

This protocol describes a common modern approach to synthesize derivatives of 2,5-dithio-1,3,4-thiadiazole, which often involves the cyclization of a thiosemicarbazide precursor. This method is widely used for creating libraries of compounds for drug discovery.[5][16][17]

Objective: To synthesize a 2,5-disubstituted-1,3,4-thiadiazole via cyclization of a thiosemicarbazide.

Materials:

-

A suitable thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

An appropriate benzyl halide (for S-alkylation)

-

A suitable acylating or coupling agent

-

Solvents (e.g., DMF, DCM)

Procedure:

-

Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol: A mixture of thiosemicarbazide, carbon disulfide, and potassium hydroxide in absolute ethanol is refluxed to yield 5-amino-1,3,4-thiadiazole-2-thiol.[5]

-

S-Alkylation: The resulting thiol is then reacted with a suitable benzyl halide in a solvent like DMF to afford the S-benzyl derivative.[5]

-

Coupling/Amide Formation: The amino group of the S-benzyl derivative is then coupled with a carboxylic acid (e.g., N-Boc protected ciprofloxacin) using a coupling agent in a solvent like DCM to form the final 2,5-disubstituted-1,3,4-thiadiazole.[5]

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Signaling Pathways and Mechanisms of Action

The biological activities of 2,5-dithio-1,3,4-thiadiazole derivatives are diverse and depend on the nature of the substituents at the 2 and 5 positions.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have shown significant promise as anticancer agents, often acting through multiple signaling pathways.[5][6] The thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleobases, which may allow these compounds to interfere with DNA replication processes.[6]

Key anticancer mechanisms include:

-

Induction of Apoptosis: Many 2,5-disubstituted 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases (e.g., Caspase-3 and Caspase-8) and the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[6][18]

-

Enzyme Inhibition: These compounds can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), topoisomerase II, and various kinases.[19]

-

Anti-angiogenesis: Some derivatives have demonstrated anti-angiogenic properties by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[5]

Corrosion Inhibition

2,5-Dithio-1,3,4-thiadiazole is an effective corrosion inhibitor, particularly for copper and its alloys. Its mechanism of action involves the formation of a protective film on the metal surface. The sulfur atoms in the molecule have a high affinity for metal surfaces, leading to strong adsorption. This adsorbed layer acts as a barrier, preventing corrosive agents from reaching the metal. It is believed that the inhibitor forms a complex with the metal ions (e.g., Cu(I)), creating a stable, insoluble film.

Experimental Workflow Overview

The development and evaluation of novel 2,5-dithio-1,3,4-thiadiazole derivatives, particularly for therapeutic applications, follow a structured workflow.

Conclusion

From its early discovery rooted in the foundational principles of heterocyclic chemistry to its current status as a privileged scaffold in medicinal chemistry and a reliable agent in materials science, 2,5-dithio-1,3,4-thiadiazole has demonstrated remarkable and enduring utility. Its unique chemical properties, including its tautomerism and strong chelating abilities, continue to make it a subject of interest for researchers. The ongoing exploration of its derivatives, particularly in the context of developing novel anticancer therapeutics, ensures that the legacy of this seemingly simple molecule will continue to expand. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. What is 2,5-dimercapto-1,3,4-thiadiazol?_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 9. Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products | The American Journal of Applied sciences [inlibrary.uz]

- 10. researchgate.net [researchgate.net]

- 11. Buy Bismuthiol | 1072-71-5 [smolecule.com]

- 12. 2,5-Dimercapto-1,3,4-thiadiazole | C2H2N2S3 | CID 2723630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,3,4-Thiadiazole-2,5-dithiol 98 1072-71-5 [sigmaaldrich.com]

- 14. Bismuthiol I - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 15. Bismuththiol | 1072-71-5 [chemicalbook.com]

- 16. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,3,4-Thiadiazole-2,5-dithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-Thiadiazole-2,5-dithiol, also known by synonyms such as 2,5-Dimercapto-1,3,4-thiadiazole and Bismuthiol I, is a versatile heterocyclic organosulfur compound. Its unique molecular architecture, featuring a five-membered thiadiazole ring substituted with two thiol groups, imparts a wide range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its relevance in drug development and other scientific applications. The ability of its derivatives to act as carbonic anhydrase inhibitors, as well as their broad antimicrobial and anticancer properties, underscores the importance of this scaffold in medicinal chemistry.[1][2][3][4][5] This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of this multifaceted molecule.

Physical and Chemical Properties

This compound exists as a tan or yellow powder with a distinct odor.[6] It is known to exist in tautomeric forms, predominantly the thiol-thione form. The compound's properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,3,4-Thiadiazolidine-2,5-dithione | [7] |

| Synonyms | 2,5-Dimercapto-1,3,4-thiadiazole, Bismuthiol I | [8] |

| CAS Number | 1072-71-5 | [8] |

| Molecular Formula | C₂H₂N₂S₃ | [8] |

| Molecular Weight | 150.25 g/mol | [8] |

| Appearance | Tan or yellow powder | [6][8] |

| Melting Point | 151-163 °C (decomposes) | [8] |

| Boiling Point | 211.3 ± 23.0 °C (Predicted) | |

| Solubility | Soluble in various solvents | [8] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of hydrazine hydrate with carbon disulfide.[2][9] The following protocol is a generalized procedure based on established methods.

Materials:

-

Hydrazine hydrate

-

Carbon disulfide

-

Sodium hydroxide

-

Inert gas (e.g., nitrogen, argon)

-

Neutralizing acid (e.g., sulfuric acid, hydrochloric acid, acetic acid)

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser under an inert gas atmosphere, cool a solution of sodium hydroxide.

-

To the cooled sodium hydroxide solution, add hydrazine hydrate while stirring.

-

Slowly add carbon disulfide to the reaction mixture. A typical molar ratio of hydrazine hydrate to carbon disulfide to sodium hydroxide is approximately 1:2.2-2.4:1.55-1.95.[10]

-

Allow the reaction to proceed to form the 2,5-dimercapto-1,3,4-thiadiazole salt.

-

Neutralize the reaction mixture by the addition of an acid solution (e.g., 5-85% sulfuric acid) at a controlled temperature between 10-60°C to precipitate the product.[10]

-

Filter the resulting solid and wash it with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[9]

Characterization Protocols

Objective: To identify the functional groups present in the synthesized this compound.

Methodology:

-

Prepare a solid sample by mixing a small amount of the compound with potassium bromide (KBr) and pressing it into a pellet.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

A broad band in the region of 3100-2500 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group.

-

A peak around 1600 cm⁻¹ attributed to the C=N stretching of the thiadiazole ring.

-

A peak around 1350 cm⁻¹ for the C=S (thione) stretching, indicative of the thiol-thione tautomerism.

-

A peak around 1100 cm⁻¹ corresponding to the C-S stretching vibration.

-

Objective: To elucidate the chemical structure of this compound by analyzing the chemical environment of its protons and carbon atoms.

Methodology for ¹H NMR:

-

Dissolve a small amount of the sample in a deuterated solvent, typically DMSO-d₆.

-

Record the ¹H NMR spectrum using a spectrometer operating at a frequency such as 400 MHz.

-

Expected Signals: Due to the tautomeric nature and the presence of acidic protons, the spectrum can be complex. A broad signal corresponding to the SH/NH protons is expected. The exact chemical shift will be dependent on concentration and temperature. For derivatives, aromatic protons typically appear in the range of 7-8.5 ppm.[1][11]

Methodology for ¹³C NMR:

-

Prepare a concentrated solution of the sample in DMSO-d₆.

-

Record the ¹³C NMR spectrum.

-

Expected Signals: Signals for the carbon atoms of the thiadiazole ring are expected. For instance, in derivatives, the C=S carbon can appear around 175 ppm, and the carbons of the thiadiazole ring can appear in the range of 150-170 ppm.[8]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry, EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer.

-

Acquire the mass spectrum using electron ionization.

-

Expected Fragmentation: The molecular ion peak [M]⁺ should be observed at m/z 150. Common fragmentation pathways may involve the loss of sulfur or cleavage of the ring.

Applications in Drug Development and Biological Activity

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[2] this compound itself serves as a crucial intermediate in the synthesis of various medicinally important compounds.[8][12]

Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole are well-known inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[5][13] The sulfonamide derivatives of 1,3,4-thiadiazole, in particular, have been extensively studied for their potent CA inhibitory activity, which is relevant for the treatment of glaucoma.[5] While direct studies on the parent dithiol are less common, its structure provides a versatile platform for the synthesis of potent CA inhibitors.

Antimicrobial and Anticancer Activity

The 1,3,4-thiadiazole nucleus is a core component of many compounds with significant antimicrobial and anticancer properties.[4][14] These activities are often attributed to the ability of the thiadiazole ring to mimic other biological molecules and interact with various enzymes and receptors.[4] this compound is a key starting material for the synthesis of these bioactive derivatives. The antimicrobial mechanism may involve the disruption of essential biochemical pathways in pathogens.[4] In cancer therapy, thiadiazole derivatives have been shown to target various signaling pathways involved in cell proliferation and survival.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and materials science. Its rich chemistry allows for the synthesis of a diverse range of derivatives with potent biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and characterization. Further research into the specific biological mechanisms of the parent compound and its derivatives will continue to unlock its full potential in drug discovery and other technological applications.

References

- 1. mdpi.com [mdpi.com]

- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 3. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 5. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 7. 2,5-Dimercapto-1,3,4-thiadiazole | C2H2N2S3 | CID 2723630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. rsc.org [rsc.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Mercapto-5-methoxybenzimidazole (CAS 1072-71-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety protocols, and experimental methodologies for 2-Mercapto-5-methoxybenzimidazole (CAS 1072-71-5). The information is curated for professionals in research and drug development, with a focus on data clarity and practical application.

Chemical Information and Properties

2-Mercapto-5-methoxybenzimidazole, also known as 5-Methoxy-2-benzimidazolethiol, is a heterocyclic building block primarily utilized as a key intermediate in the synthesis of pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole.[1] Its molecular structure consists of a benzimidazole core substituted with a methoxy group at the 5-position and a mercapto (thiol) group at the 2-position.[2] This thiol group imparts significant reactivity, making it a versatile reagent in various chemical syntheses.[3]

General Properties

| Property | Value | Source(s) |

| CAS Number | 1072-71-5 | [4] |

| Molecular Formula | C₈H₈N₂OS | [4] |

| Molecular Weight | 180.23 g/mol | [4][5] |

| Appearance | Off-white to light yellowish-brown crystalline powder | [2][6] |

| Synonyms | 5-Methoxy-2-benzimidazolethiol, 5-methoxy-1H-benzo[d]imidazole-2-thiol, 5-methoxy-1,3-dihydrobenzimidazole-2-thione | [4] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 255 - 262 °C | [5] |

| Boiling Point | 309.4 °C | [5] |

| Solubility | Soluble in 10% sodium hydroxide solution and methanol.[2] | [2] |

| Flash Point | 140.9 °C | [5] |

Safety and Handling

2-Mercapto-5-methoxybenzimidazole is classified as hazardous. Adherence to safety protocols is crucial when handling this compound.

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Specific target organ toxicity | May cause respiratory irritation |

Precautionary Measures and First Aid

| Precautionary Area | Recommendations |

| Handling | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. |

| In case of Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention. |

| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| If Swallowed | Call a poison center or doctor if you feel unwell. Rinse mouth. |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

Experimental Protocols

Synthesis of 2-Mercapto-5-methoxybenzimidazole (Route-III)

This protocol describes an economical two-step synthesis from p-anisidine with a high overall yield.

Step 1: Synthesis of 4-methoxy-2-nitroaniline

-

Materials: p-Anisidine, glacial acetic acid, acetic anhydride, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Acetylate p-anisidine (5.0 g, 0.04 mole) with glacial acetic acid (12.0 mL) and acetic anhydride (4.5 mL, 0.04 mole) to get 4-methoxyacetanilide.

-

To the crude suspension of 4-methoxyacetanilide, add a cold nitrating mixture (6.0 mL of conc. H₂SO₄ + 2.0 mL of conc. HNO₃, cooled to 0°C) with rapid stirring, maintaining the temperature below 5°C.

-

The yellow crystals of 4-methoxy-2-nitroacetanilide that separate out are recrystallized from a water-ethanol mixture (40:60).

-

Hydrolyze the 4-methoxy-2-nitroacetanilide by refluxing with 70% H₂SO₄ for one hour to yield 4-methoxy-2-nitroaniline.

-

Step 2: Cyclization to 2-Mercapto-5-methoxybenzimidazole

-

Materials: 4-methoxy-2-nitroaniline, potassium hydroxide, carbon disulfide, ethanol, water, dilute acetic acid.

-

Procedure:

-

Dissolve potassium hydroxide (1.9 g, 0.03 mole) in a mixture of ethanol (30.0 mL) and water (30.0 mL).

-

Add carbon disulfide (2.7 g, 0.03 mole) with stirring.

-

Boil the mixture and add a solution of 4-methoxy-2-nitroaniline (3.45 g, 0.03 mole) in ethanol (20.0 mL) dropwise.

-

Reflux the reaction mixture for 6 hours.

-

Remove the ethanol, dissolve the white residue in water, and precipitate the product by adding 50% dilute acetic acid.

-

Recrystallize the product from a water-ethanol mixture (1:1).

-

Synthesis of Omeprazole Intermediate

This protocol details the nucleophilic substitution reaction to form the thioether intermediate in the synthesis of Omeprazole.[7]

-

Materials: 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, sodium hydroxide, ethanol, water.

-

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

Add 2-Mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the dissolved sodium hydroxide solution and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours.

-

Collect the precipitated white solid of 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole by suction filtration and dry.

-

Applications and Logical Workflows

The primary application of 2-Mercapto-5-methoxybenzimidazole is as a crucial intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[2] It is also used in the preparation of COX-2 inhibitors.[6] Other potential applications include its use in antioxidant formulations and agrochemicals.[3]

Logical Workflow: Synthesis of Omeprazole

The synthesis of omeprazole from 2-Mercapto-5-methoxybenzimidazole involves a two-step process: a nucleophilic substitution to form a thioether intermediate, followed by a selective oxidation to the final sulfoxide product.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. sheetalchemicals.com [sheetalchemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-mercapto-5-methoxy benzimidazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 5-Methoxy-2-mercaptobenzimidazole | 37052-78-1 | FM00167 [biosynth.com]

- 6. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Solubility Profile of 1,3,4-Thiadiazole-2,5-dithiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,4-Thiadiazole-2,5-dithiol (also known as Bismuthiol I), a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and as a key building block in organic synthesis. Understanding its solubility is critical for its effective use in various research and development endeavors, including reaction optimization, formulation development, and biological screening.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, some key data points and qualitative descriptions have been compiled to guide researchers. The compound is generally described as having high solubility in various organic solvents[1].

The dipotassium salt of this compound is noted to be insoluble in water[2].

Table 1: Quantitative Solubility of this compound

| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Temperature (°C) | Notes |

| Dimethyl sulfoxide (DMSO) | 78.13 | 116.67 | Not Specified | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility; using newly opened DMSO is recommended.[3] |

| Water | 18.02 | 20 | 20 | [4] |

Further research is required to quantitatively determine the solubility of this compound in other common organic solvents such as methanol, ethanol, acetone, dimethylformamide (DMF), acetonitrile, and ethyl acetate.

Experimental Protocol: Determination of Solubility via Gravimetric Method

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is robust, reliable, and can be readily implemented in a standard laboratory setting.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial or test tube. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but longer times (e.g., 48-72 hours) may be necessary. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a vacuum oven for more sensitive compounds.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Mass of dissolved solid: (Mass of vial + solid residue) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + solid residue)

-

Solubility (g/L): (Mass of dissolved solid / Volume of solvent) * 1000

-

Visualizations: Synthesis and Derivatization Workflows

The following diagrams, generated using Graphviz, illustrate common experimental workflows involving this compound.

Caption: Synthesis of this compound.

Caption: Alkylation of this compound.

References